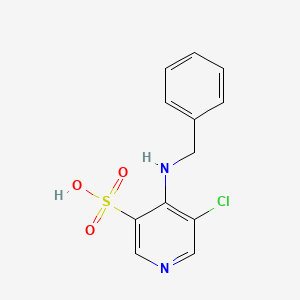
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is a heterocyclic aromatic compound that contains a pyridine ring substituted with a benzylamino group at the 4-position, a chlorine atom at the 5-position, and a sulfonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 5-chloropyridine-3-sulfonic acid to introduce a nitro group at the 4-position.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The benzylamino group can be reduced to a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the sulfonic acid group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloropyridine-3-sulfonic acid: Similar structure but lacks the benzyl group.
4-(Methylamino)-5-chloropyridine-3-sulfonic acid: Similar structure but has a methyl group instead of a benzyl group.
5-Chloropyridine-3-sulfonic acid: Lacks the amino and benzyl groups.
Uniqueness
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is unique due to the presence of the benzylamino group, which can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C12H11ClN2O3S |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
4-(benzylamino)-5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-7-14-8-11(19(16,17)18)12(10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)(H,16,17,18) |
InChI Key |
HAUOLPINPLVBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


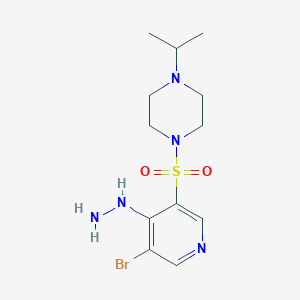

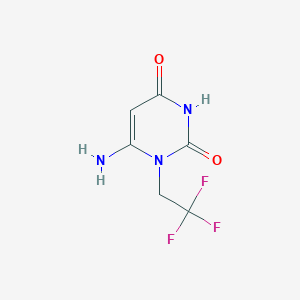
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
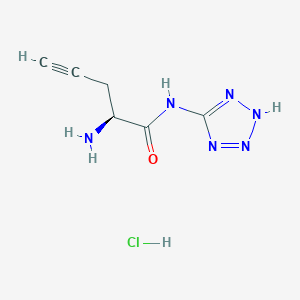
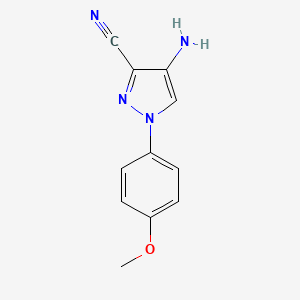
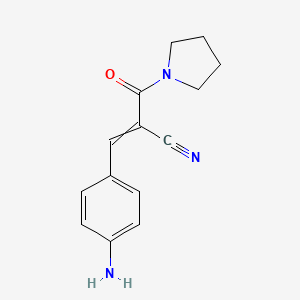
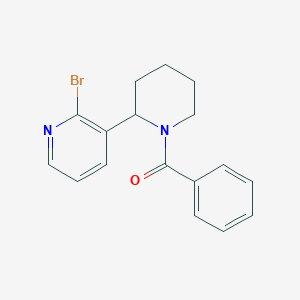


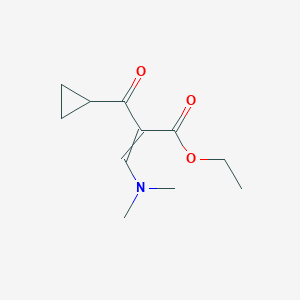
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
